4-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride
Overview
Description
“4-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride” is a chemical compound with the molecular formula C13H19BrClNO . It has an average mass of 320.653 Da and a monoisotopic mass of 319.033844 Da .
Molecular Structure Analysis
The molecular structure of “4-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a bromobenzyl group through an ether linkage .Scientific Research Applications
Synthesis and Crystal Structure
- Synthesis and Bioactivity : A study discussed the synthesis of a novel compound involving a piperidine backbone, highlighting its structural and bioactive properties. This research demonstrates the utility of piperidine derivatives in generating new molecules with potential biological activities, which could extend to the specific compound (Xue Si-jia, 2011).
Pharmacological Applications
- Antimicrobial Activity : Research on novel thiazolo-triazolo-pyridine derivatives, which include piperidine moiety, showed significant antimicrobial activities. This suggests that compounds with a piperidine structure could be explored for antimicrobial purposes, underscoring the importance of structural modifications for enhanced bioactivity (M. Suresh, P. Lavanya, C. Rao, 2016).
- Antioxidants for Polymers : A study on the synthesis and characterization of antioxidants containing a piperidine structure for polypropylene copolymers illustrates the compound's relevance in enhancing the thermal stability of polymers, indicating its potential applications beyond pharmacology (Jigar Desai et al., 2004).
Synthesis Methodologies
- Enantioselective Synthesis : Research on the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts presents a methodological approach that could be applicable to the synthesis of enantiomerically pure derivatives of the compound , highlighting its potential for generating biologically active compounds (Yaomin Wang et al., 2018).
Chemical Properties and Reactivity
- Crystal and Molecular Structure : The crystal and molecular structure of 4-carboxypiperidinium chloride, a compound closely related to the query, was characterized, providing insights into the structural aspects that could influence the reactivity and binding properties of similar compounds (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).
properties
IUPAC Name |
4-[(3-bromophenyl)methoxymethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c14-13-3-1-2-12(8-13)10-16-9-11-4-6-15-7-5-11;/h1-3,8,11,15H,4-7,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVAIFXLZPBEFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC2=CC(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride | |
CAS RN |
1220034-82-1 | |
Record name | Piperidine, 4-[[(3-bromophenyl)methoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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